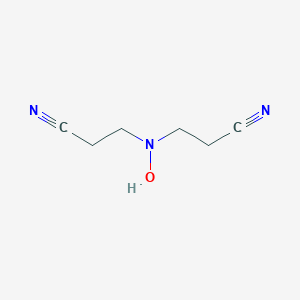

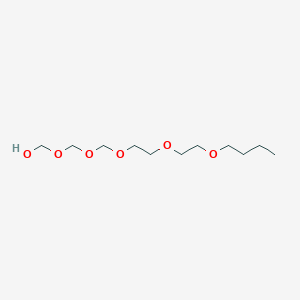

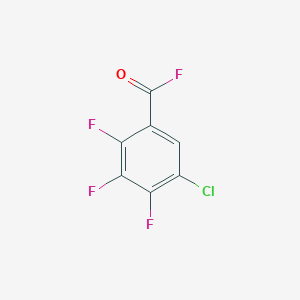

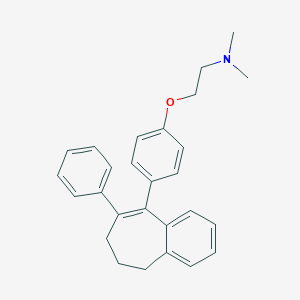

![molecular formula C11H11NO B026382 1,2,3,4-四氢苯并呋喃[2,3-c]吡啶 CAS No. 106792-29-4](/img/structure/B26382.png)

1,2,3,4-四氢苯并呋喃[2,3-c]吡啶

描述

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine involves efficient methodologies that facilitate the formation of this intricate ring system. Notably, Jaén and Wise (2009) developed an efficient method for preparing compounds containing this nucleus, addressing the lack of literature descriptions for the parent compound and focusing on structurally related derivatives for their synthetic approach (J. Jaén & L. Wise, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine and its derivatives has been elucidated through various analytical techniques. Mironova et al. (2008) conducted a study on tetrahydrobenzo[e]pyrano[4,3-b]pyridines, revealing insights into the conformation and stereochemistry of related structures through single crystal X-ray diffraction, providing a foundational understanding of the molecular architecture inherent to this class of compounds (E. Mironova et al., 2008).

Chemical Reactions and Properties

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes a variety of chemical reactions, enabling the synthesis of a wide array of derivatives with diverse functional groups. For example, Fayol and Zhu (2004) described a novel multicomponent reaction that affords tetrahydrofuro[2,3-c]pyridines, highlighting the compound’s versatility in organic synthesis (A. Fayol & Jieping Zhu, 2004).

Physical Properties Analysis

The physical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing exclusively on the physical properties of this specific compound are limited and often embedded within broader research on related heterocyclic compounds.

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, including its reactivity, stability under various conditions, and interactions with different reagents, are fundamental to its utility in synthetic chemistry. The work by Pan et al. (2010), which explores the reactivity of imidazo[1,5-a]pyridine carbenes, provides insight into the chemical behavior of related heterocyclic compounds, underscoring the innovative approaches to functionalizing and expanding the utility of such structures (Huan-Rui Pan et al., 2010).

科学研究应用

Acetylcholinesterase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Tetrahydrobenzofuro[2,3-c]pyridines have been studied for their potential as acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are drugs that increase the levels of acetylcholine, a neurotransmitter, in the brain and are used in the treatment of diseases like Alzheimer’s.

- Methods of Application : The domino transformations of tetrahydrobenzofuro[2,3-c]pyridines were carried out by the action of activated alkynes in methanol and acetonitrile . This reaction is a new method for the synthesis of spiro[benzofuropyridines] showing acetylcholinesterase inhibition activity .

- Results or Outcomes : The study resulted in the synthesis of spiro[benzofuropyridines], representatives of a new class of acetylcholinesterase inhibitors .

Histone Deacetylase Inhibitors

- Scientific Field : Cancer Research

- Summary of the Application : 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has been studied for its potential as a histone deacetylase inhibitor . Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are being studied as a treatment for cancer.

Treatment of Hepatocellular Carcinoma

- Scientific Field : Oncology

- Summary of the Application : 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has been studied for its potential as a histone deacetylase inhibitor in the treatment of hepatocellular carcinoma (HCC) .

- Methods of Application : A novel series of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridines as HDAC inhibitors were developed using a scaffold-hopping design and a multicomponent synthesis approach .

- Results or Outcomes : Compound 12k was identified as a promising candidate with good HDAC inhibitory activity, pharmacokinetic profiles, and potency. It exhibited significant therapeutic efficacy in HCC cell lines and xenograft models .

Central α2-Antagonistic Activity

- Scientific Field : Neuropharmacology

- Summary of the Application : 2-substituted 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine has been studied for its potential as a central α2-antagonist, which could be useful in the treatment of depression .

Synthesis of New Heterocyclic Systems

- Scientific Field : Organic Chemistry

- Summary of the Application : Derivatives of the heretofore unknown 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine heterocyclic system were synthesized . This could potentially open up new avenues for the development of novel organic compounds.

- Methods of Application : The derivatives were synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .

未来方向

The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.

属性

IUPAC Name |

1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUZILRBWUAJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552577 | |

| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | |

CAS RN |

106792-29-4 | |

| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。